molecular formula C22H25ClN6 B12209756 5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12209756
M. Wt: 408.9 g/mol
InChI Key: CDGMJSSKRJFZOY-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Preparation Methods

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. The reaction conditions typically include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole ring. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts.

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These interactions can modulate various signaling pathways, leading to potential therapeutic effects. The compound’s structure allows it to bind effectively to these targets, influencing their activity and downstream effects .

Comparison with Similar Compounds

Similar compounds include other phenylpyrazoles and pyrazolo[3,4-d]pyrimidines. Compared to these, 5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C22H25ClN6

Molecular Weight

408.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H25ClN6/c1-22(2,3)19-13-20(25-9-4-11-28-12-10-24-15-28)29-21(27-19)18(14-26-29)16-5-7-17(23)8-6-16/h5-8,10,12-15,25H,4,9,11H2,1-3H3

InChI Key

CDGMJSSKRJFZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3C=CN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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